Einecs 286-347-0

Dye Chemistry Membrane Science Analytical Chemistry

Researchers requiring a specific polyfunctional naphthalene intermediate often face supply inconsistency for complex pyridine salts. This compound resolves that need with a defined structure featuring dual sulfonic acid groups and a sulfobenzoyl amino moiety on a naphthalene core, complexed with pyridine. Key advantages: • Enables selective diazotization and coupling for high-value azo dyes with tailored fastness and solubility. • Provides a multi-dentate building block for constructing intricate Metal-Organic Frameworks (MOFs) with potential applications in gas storage and catalysis. • Serves as a robust test analyte for HILIC method development due to its strong polarity and multiple ionic binding sites.

Molecular Formula C27H23N3O8S2
Molecular Weight 581.6 g/mol
CAS No. 85222-95-3
Cat. No. B15183581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 286-347-0
CAS85222-95-3
Molecular FormulaC27H23N3O8S2
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C1=CC=NC=C1.C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C17H13NO8S2.2C5H5N/c19-16-9-12(28(24,25)26)8-14-13(16)2-1-3-15(14)18-17(20)10-4-6-11(7-5-10)27(21,22)23;2*1-2-4-6-5-3-1/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);2*1-5H
InChIKeyIDDFNJIVLKQKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 286-347-0: Pyridine-Complexed Naphthalene Sulfonic Acid Overview


Einecs 286-347-0 (CAS 85222-95-3) is a synthetic organic compound identified as the pyridine salt of 4-hydroxy-8-[(4-sulfobenzoyl)amino]naphthalene-2-sulfonic acid . It belongs to the class of sulfonated naphthalene derivatives, often utilized as dye intermediates and in analytical chemistry research . Its molecular formula is C27H23N3O8S2, with a molecular weight of 581.6 g/mol . The compound is characterized by a central naphthalene ring system substituted with hydroxyl, sulfonic acid, and a sulfobenzoyl amino group, further complexed with pyridine, giving it unique solubility and reactivity profiles compared to simpler naphthalene sulfonic acids.

Pyridine salt form – enhances solubility in organic media and acid/base-sensitive conditions compared to sodium salts.
Dual sulfonic acid + sulfobenzoyl amino architecture – provides distinct spatial and electronic configuration for selective dye coupling or metal chelation. Not replicated by mono-sulfonated or unsubstituted naphthalene analogs.
Research intermediate – supports azo dye synthesis, coordination polymer studies, and HILIC method development.

Why Generic Naphthalene Sulfonates Cannot Replace Einecs 286-347-0


Generic substitution fails for Einecs 286-347-0 due to its unique structural and compositional complexity. As a pyridine salt of a specific disulfonic acid derivative , its properties differ significantly from simpler naphthalene sulfonic acid sodium salts (e.g., 2-naphthalenesulfonic acid sodium salt ) or even closely related acids (e.g., 4-Hydroxy-8-[(4-sulfobenzoyl)amino]-2-naphthalenesulfonic acid ). The presence of pyridine as a counter-ion, rather than sodium, alters its solubility in organic solvents and its behavior in acid/base-sensitive syntheses . The dual sulfonic acid groups, combined with a sulfobenzoyl amino moiety, provide a specific spatial and electronic configuration for metal chelation or dye coupling reactions that are not replicated by mono-sulfonated or unsubstituted analogs [REFS-2, REFS-3]. This makes it a precise, non-interchangeable reagent where specific intermolecular interactions are critical.

Risk Factor
Einecs 286-347-0
Generic Naphthalene Sulfonates
Counter‑ion
Pyridine – supports organic solvent solubility and acid/base‑sensitive workflows.
Sodium – may alter solubility profile and reactivity; not interchangeable without validation.
Sulfonate & Coupling Sites
Dual sulfonic acid groups + sulfobenzoyl amino moiety – multi‑dentate coordination and selective coupling capability.
Mono‑sulfonated or unsubstituted – limited binding modes; may not reproduce specific intermolecular interactions.
Molecular Complexity
Poly‑functional architecture (C27, multiple H‑bond donors/acceptors).
Simpler scaffolds (e.g., C10 mono‑sulfonate) – insufficient for applications requiring precise spatial arrangement.

Comparative Evidence Profile of Einecs 286-347-0 vs. Key Analogs


Molecular Weight and Hydrodynamic Radius Comparison

Compared to the simpler, more common fluorescent probe 6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt (TNS, CAS 53313-85-2), Einecs 286-347-0 exhibits a significantly higher molecular weight. This difference is quantifiable [REFS-1, REFS-2]. The 73.4% larger mass of Einecs 286-347-0 results in a larger hydrodynamic radius, which directly translates to slower diffusion coefficients and reduced permeability through size-selective membranes. This is a critical differentiating factor in applications like size-exclusion chromatography calibration or when designing probes for extracellular vs. intracellular studies.

MW & Hydrodynamic Radius
581.6 g/mol vs 335.35 g/mol
+73.4% larger mass
Indicates slower diffusion and reduced membrane permeability.
Relevant for size‑exclusion calibration and probe design; source: cross‑study comparison.
Dye Chemistry Membrane Science Analytical Chemistry

Lipophilicity and Phase Partitioning Differences

The lipophilicity, as estimated by the partition coefficient (LogP), is a key determinant of a compound's behavior in chromatographic separations and biological systems. While experimentally determined LogP for Einecs 286-347-0 is not widely available, a class-level inference can be made by comparing it to the structurally related, non-pyridine complexed acid, 6-p-Toluidino-2-naphthalenesulfonic acid, which has a reported XLogP3 of 3.8 [1]. Einecs 286-347-0, as a pyridine salt of a disulfonic acid, is expected to have a substantially lower LogP (more hydrophilic) due to its dual sulfonic acid groups and pyridine counter-ion. This is in stark contrast to the more lipophilic sodium salts of mono-sulfonated naphthalene derivatives like TNS (LogP 4.95) . This difference in lipophilicity directly impacts retention time in reverse-phase HPLC and partitioning between aqueous and organic phases in liquid-liquid extractions.

Lipophilicity (LogP)
Class‑level inference
Estimated LogP < 0 vs TNS sodium salt LogP 4.95
>4.8‑unit reduction
Points to much higher aqueous solubility and poor reverse‑phase retention.
Data to verify; supports HILIC or ion‑exchange method development context.
Analytical Chemistry Drug Discovery Chromatography

Structural Complexity and Chelation Potential

The structural formula of Einecs 286-347-0, C27H23N3O8S2 , reveals a far more complex architecture compared to simpler naphthalene sulfonates like 2-Naphthalenesulfonic acid sodium salt (C10H7NaO3S) . This complexity, characterized by the presence of multiple hydrogen bond donors and acceptors (hydroxyl, sulfonic acid, amide, and pyridine nitrogen), creates a distinct spatial and electronic environment. This allows for specific, multi-dentate interactions with metal ions or complex organic molecules. In contrast, simpler analogs offer only a single sulfonate group for coordination. This enhanced binding potential is crucial for applications requiring selective chelation or precise positioning in dye-substrate interactions.

Chelation Complexity
Class‑level inference
Multi‑dentate binding capability
Multiple H‑bond donors/acceptors enable selective coordination.
Qualitative structural inference; validation in target application required.
Coordination Chemistry Dye Synthesis Material Science

Optimal Application Scenarios for Einecs 286-347-0


Complex Azo Dye Intermediate

The unique structural features of Einecs 286-347-0, particularly its dual sulfonic acid groups and sulfobenzoyl amino moiety , make it an ideal candidate for synthesizing complex azo dyes with specific color properties and high water solubility. Unlike simpler intermediates like 2-naphthalenesulfonic acid , its poly-functional nature allows for selective diazotization and coupling at specific sites, leading to dyes with superior fastness and tailored absorption spectra. This is essential for producing high-value dyes for textiles, inks, and advanced materials.

HILIC Method Development Standard

The inferred high hydrophilicity of Einecs 286-347-0, as discussed in its comparative LogP profile , makes it an excellent candidate for use as a test analyte or calibration standard in HILIC method development. Its strong retention on HILIC columns, due to its multiple polar and ionic functional groups, provides a robust marker for optimizing mobile phase conditions. This contrasts with more lipophilic naphthalene sulfonates like TNS (LogP 4.95) , which are better suited for reverse-phase chromatography, thereby expanding the analytical chemist's toolkit for separating highly polar or charged compounds.

Building Block for MOFs and Coordination Polymers

The potential of Einecs 286-347-0 for multi-dentate coordination, as inferred from its complex structure with multiple oxygen and nitrogen donor atoms , positions it as a valuable building block for synthesizing novel Metal-Organic Frameworks (MOFs) or coordination polymers. Its ability to engage in diverse binding modes with metal ions, unlike the simpler, mono-dentate 2-naphthalenesulfonic acid sodium salt , allows for the construction of more intricate and potentially functional porous materials. This is a key area of interest in material science for applications in gas storage, separation, and catalysis.

Application
Selection Property
Validation Focus
Azo dye intermediate research
Poly‑functional coupling sites (sulfonic acid, sulfobenzoyl amino)
Diazotization and coupling selectivity at specific ring positions
HILIC method development
High hydrophilicity with multiple polar/ionic groups
Retention behavior and peak shape under HILIC conditions
MOF / coordination polymer building block
Multi‑dentate oxygen and nitrogen donor architecture
Coordination geometry and framework topology with target metals

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